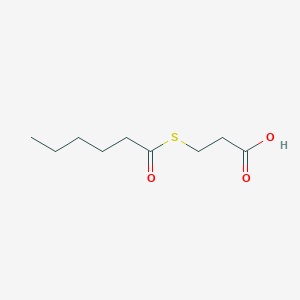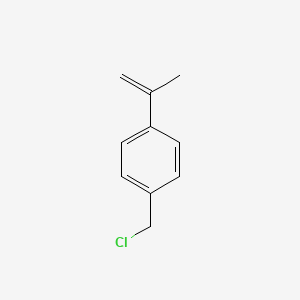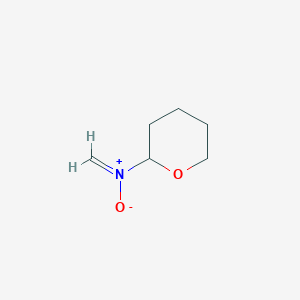
Hexaethyl pentane-1,1,1,5,5,5-hexacarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexaethyl pentane-1,1,1,5,5,5-hexacarboxylate is a chemical compound known for its unique structure and properties It is an ester derivative of pentanehexacarboxylic acid, where all six carboxyl groups are esterified with ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexaethyl pentane-1,1,1,5,5,5-hexacarboxylate typically involves the esterification of pentanehexacarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar esterification process but is optimized for higher yields and purity. This involves the use of continuous reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: Hexaethyl pentane-1,1,1,5,5,5-hexacarboxylate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to pentanehexacarboxylic acid and ethanol.
Reduction: It can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Pentanehexacarboxylic acid and ethanol.
Reduction: Hexaethyl pentane-1,1,1,5,5,5-hexanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Hexaethyl pentane-1,1,1,5,5,5-hexacarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ester groups.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexaethyl pentane-1,1,1,5,5,5-hexacarboxylate involves its interaction with various molecular targets through its ester groups. These interactions can lead to the formation of stable complexes or the release of active compounds upon hydrolysis. The pathways involved include ester hydrolysis and subsequent interactions with target molecules.
Comparison with Similar Compounds
Hexamethylbenzene: An aromatic compound with similar ester functionalities.
1,1,1,5,5,5-Hexafluoro-2,4-pentanedione: A compound with similar structural features but different functional groups.
Uniqueness: Hexaethyl pentane-1,1,1,5,5,5-hexacarboxylate is unique due to its six ester groups, which provide multiple sites for chemical modification and interaction. This makes it a versatile compound for various applications in research and industry.
Properties
| 106731-56-0 | |
Molecular Formula |
C23H36O12 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
hexaethyl pentane-1,1,1,5,5,5-hexacarboxylate |
InChI |
InChI=1S/C23H36O12/c1-7-30-16(24)22(17(25)31-8-2,18(26)32-9-3)14-13-15-23(19(27)33-10-4,20(28)34-11-5)21(29)35-12-6/h7-15H2,1-6H3 |
InChI Key |
QKKVSFDFZXDRLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCC(C(=O)OCC)(C(=O)OCC)C(=O)OCC)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide](/img/no-structure.png)
![N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14333487.png)


![1,1',1''-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one)](/img/structure/B14333504.png)


